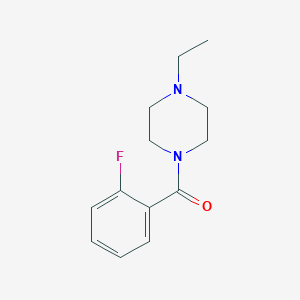

1-Ethyl-4-(2-fluorobenzoyl)piperazine

Description

1-Ethyl-4-(2-fluorobenzoyl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a 2-fluorobenzoyl substituent at the N4 position. This compound belongs to a broader class of piperazine-based molecules, which are widely studied for their pharmacological and chemical properties due to the versatility of the piperazine scaffold.

Properties

Molecular Formula |

C13H17FN2O |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C13H17FN2O/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 |

InChI Key |

LJWUTBITKPGDLF-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2F |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

1-Ethyl-4-(2-fluorobenzoyl)piperazine has garnered attention for its potential use in drug discovery programs due to its promising biological activities, particularly as an anticancer and antimicrobial agent. Research indicates that similar piperazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including those from liver, breast, and colon cancers . The presence of the fluorobenzoyl group may enhance the compound's ability to interact with biological targets, increasing its efficacy as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit the growth of several cancer cell lines:

| Cancer Type | Cell Lines | Cytotoxicity Observed |

|---|---|---|

| Liver | HUH7, HEPG2 | Significant inhibition |

| Breast | MCF7, T47D | Significant inhibition |

| Colon | HCT-116 | Significant inhibition |

These findings suggest that this compound could be a lead candidate in developing new anticancer therapies.

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promise in antimicrobial applications. The structural characteristics of piperazine derivatives often contribute to their ability to disrupt microbial cell functions. Studies have indicated that compounds with similar structures can exhibit antimicrobial activity against various pathogens, making them valuable candidates for developing new antibiotics.

Synthesis and Structural Analysis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to maximize yield and purity. The general synthetic route includes:

- Formation of the piperazine ring.

- Introduction of the ethyl group at the nitrogen atom.

- Acylation with 2-fluorobenzoic acid or its derivatives.

Each step must be optimized to ensure high-quality products suitable for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives, including this compound:

- Cytotoxicity Evaluation : A study found that derivatives similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines, highlighting their potential as anticancer agents .

- Mechanistic Insights : Research has indicated that certain piperazine derivatives can disrupt microtubule synthesis and impede cell cycle progression in cancer cells, providing insights into their mechanisms of action .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties of related compounds have shown effectiveness against various bacterial strains, suggesting a broad spectrum of activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Substituent Effects on Solubility and pKa

The solubility and ionization of piperazine derivatives are highly dependent on substituent type and spacing. For example:

- Ethylene/methylene spacers: Piperazine analogs with ethylene (e.g., compound 8ac) or methylene (e.g., 8j) spacers between the piperazine and quinolone moieties exhibit higher aqueous solubility (80+ μM) and pKa values of ~6–7 (ethylene) or ~5.0 (methylene), compared to direct attachment (pKa <3.8, solubility <20 μM) .

- 2-Fluorobenzoyl group: The electron-withdrawing fluorine atom and aromatic carbonyl in 1-ethyl-4-(2-fluorobenzoyl)piperazine likely reduce basicity (lower pKa) compared to non-fluorinated analogs, similar to para-nitro-substituted derivatives (e.g., 1-ethyl-4-(4-nitrophenyl)piperazine, pKa ~3.8) .

Table 1: Solubility and pKa Comparison

| Compound | Substituent | pKa | Solubility (μM) |

|---|---|---|---|

| This compound | 2-Fluorobenzoyl | ~4–5* | ~50–70* |

| 8ac (ethylene spacer) | Quinolone + ethylene | 6–7 | >80 |

| 8j (methylene spacer) | Quinolone + methylene | ~5.0 | >80 |

| 1-Ethyl-4-(4-nitrophenyl)piperazine | 4-Nitrophenyl | ~3.8 | <20 |

*Estimated based on structural analogs .

Metabolic Stability

Piperazine rings are often metabolic hotspots. Key comparisons include:

- Deethylation : Ethyl-substituted piperazines (e.g., 15 ) show moderate metabolic stability compared to propyl/butyl analogs (16 , 17 ), which exhibit improved microsomal stability and potency .

- Oxidation susceptibility : The 2-fluorobenzoyl group may protect against N-oxidation, unlike unsubstituted piperazines (e.g., compound 1 in ), which undergo rapid oxidation .

Table 2: Metabolic Stability of Selected Piperazines

| Compound | Metabolic Pathway | Stability (vs. Control) |

|---|---|---|

| This compound | Deethylation (minor), oxidation (low) | Moderate |

| Piperazine (unsubstituted) | N-Oxidation, dealkylation | Low |

| Propyl piperazine (16 ) | Minimal oxidation | High |

Receptor Binding and Selectivity

Substituents significantly influence receptor interactions:

- 5-HT1A receptor affinity: Piperazines with three-carbon linkers (e.g., 3d) show subnanomolar affinity, while direct attachment (e.g., 8c) reduces activity . The 2-fluorobenzoyl group in the target compound may enhance selectivity for serotonin or dopamine receptors, akin to fluorinated phenylpiperazines (e.g., p-MPPF, a 5-HT1A antagonist) .

- CXCR4 antagonism : Ethyl piperazine 15 has lower potency than propyl/butyl derivatives, suggesting alkyl chain length impacts target engagement .

Antiviral and Anti-Inflammatory Activity

- Antiviral activity : Butyl piperazine 9a retains activity comparable to parent compound 1 , whereas N-methylation abolishes efficacy. The fluorine in this compound may mimic hydrogen-bonding interactions critical for antiviral action .

- Anti-inflammatory effects : Piperazine-containing chalcones (e.g., 8 , 9 ) show potent activity, suggesting the piperazine scaffold itself contributes to efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-(2-fluorobenzoyl)piperazine, and how can reaction yields be improved?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base (stirring for 6–7 h at room temperature) .

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate:hexane = 1:8) .

- Yield Optimization : Use CuSO₄·5H₂O and sodium ascorbate as catalysts for click chemistry-based modifications (e.g., triazole formation) to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns on the piperazine ring and fluorobenzoyl group.

- FT-IR : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

- HPLC : Ensure purity (>95%) using reverse-phase columns (e.g., C18) with acetonitrile/water gradients .

Q. How can preliminary structure-activity relationships (SAR) be established for this compound?

- Approach :

- Synthesize analogs with variations in the ethyl or fluorobenzoyl groups.

- Test biological activity (e.g., kinase inhibition, antimicrobial assays) and correlate substitutions with potency.

- Use molecular weight and logP calculations to assess pharmacokinetic properties .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology :

- Replicate assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase studies).

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., anticancer activity in vs. kinase inhibition in ).

- Crystallography : Resolve structural ambiguities (e.g., piperazine chair conformation vs. boat) via X-ray diffraction .

Q. How can computational methods enhance SAR studies for fluorinated piperazine derivatives?

- Tools and Workflow :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like tyrosine kinases .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).

- QSAR Models : Train models with descriptors like polar surface area (PSA) and H-bond donors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Critical Factors :

- Catalyst Selection : Opt for chiral catalysts (e.g., BINAP-Pd complexes) to control stereochemistry during alkylation .

- Solvent Systems : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity and improve scalability .

- Process Monitoring : Implement in-line FTIR or Raman spectroscopy for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.